Cas no 1503816-02-1 (1-tert-butyl-1H-pyrazole-5-carboxylic acid)

1-tert-butyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-tert-butyl-1H-pyrazole-5-carboxylic acid
- 1-tert-butyl-1H-pyrazole-5-carboxylicacid
- DB-162751
- EN300-761628
- 1-(TERT-BUTYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- CS-0195818
- MFCD26680694
- AT14305
- AKOS023100527
- 2-TERT-BUTYLPYRAZOLE-3-CARBOXYLIC ACID
- 1503816-02-1
-
- インチ: 1S/C8H12N2O2/c1-8(2,3)10-6(7(11)12)4-5-9-10/h4-5H,1-3H3,(H,11,12)
- InChIKey: RTXVZAHZRXZHJJ-UHFFFAOYSA-N
- ほほえんだ: N1N(C(C)(C)C)C(C(=O)O)=CC=1
計算された属性
- せいみつぶんしりょう: 168.089877630g/mol
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
1-tert-butyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079822-1g |
1-tert-Butyl-1H-pyrazole-5-carboxylic acid |
1503816-02-1 | 95% | 1g |
¥1716.0 | 2023-04-01 | |
Aaron | AR01CB31-500mg |
1-tert-butyl-1H-pyrazole-5-carboxylic acid |
1503816-02-1 | 98% | 500mg |
$175.00 | 2025-02-09 | |
A2B Chem LLC | AW52753-5g |
1-tert-butyl-1H-pyrazole-5-carboxylic acid |
1503816-02-1 | 95% | 5g |
$2869.00 | 2024-04-20 | |
Enamine | EN300-761628-0.05g |
1-tert-butyl-1H-pyrazole-5-carboxylic acid |
1503816-02-1 | 95% | 0.05g |
$216.0 | 2024-05-23 | |
Aaron | AR01CB31-100mg |
1-tert-butyl-1H-pyrazole-5-carboxylic acid |
1503816-02-1 | 98% | 100mg |
$70.00 | 2025-02-09 | |
A2B Chem LLC | AW52753-50mg |
1-tert-butyl-1H-pyrazole-5-carboxylic acid |
1503816-02-1 | 95% | 50mg |
$263.00 | 2024-04-20 | |
abcr | AB472070-500mg |
1-tert-Butyl-1H-pyrazole-5-carboxylic acid; . |
1503816-02-1 | 500mg |
€590.50 | 2024-08-03 | ||
Enamine | EN300-761628-0.1g |
1-tert-butyl-1H-pyrazole-5-carboxylic acid |
1503816-02-1 | 95% | 0.1g |
$322.0 | 2024-05-23 | |
Enamine | EN300-761628-1.0g |
1-tert-butyl-1H-pyrazole-5-carboxylic acid |
1503816-02-1 | 95% | 1.0g |
$928.0 | 2024-05-23 | |
A2B Chem LLC | AW52753-250mg |
1-tert-butyl-1H-pyrazole-5-carboxylic acid |
1503816-02-1 | 95% | 250mg |
$519.00 | 2024-04-20 |
1-tert-butyl-1H-pyrazole-5-carboxylic acid 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
1-tert-butyl-1H-pyrazole-5-carboxylic acidに関する追加情報
Introduction to 1-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS No. 1503816-02-1)
1-tert-butyl-1H-pyrazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1503816-02-1, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule belongs to the pyrazole family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of a tert-butyl group at the 1-position and a carboxylic acid functional group at the 5-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structural features of 1-tert-butyl-1H-pyrazole-5-carboxylic acid contribute to its versatility in medicinal chemistry. The tert-butyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety allows for further functionalization via esterification, amidation, or other transformations. These attributes have positioned this compound as a key building block in the synthesis of biologically active molecules.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that pyrazole-based compounds exhibit properties such as anti-inflammatory, antimicrobial, anticancer, and anti-diabetic effects. The introduction of substituents like the tert-butyl group can modulate these activities, making 1-tert-butyl-1H-pyrazole-5-carboxylic acid a particularly promising candidate for further investigation.
One of the most compelling aspects of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is its role in the development of novel therapeutic agents. For instance, studies have explored its potential as a precursor in the synthesis of kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The stability provided by the tert-butyl group ensures that the compound remains intact under harsh reaction conditions, facilitating efficient synthetic pathways.
Moreover, the carboxylic acid functionality opens up avenues for covalent drug delivery systems. By conjugating this compound with polymers or nanoparticles, researchers can design targeted therapies that enhance bioavailability and reduce side effects. Such innovations are particularly relevant in oncology, where precise delivery of chemotherapeutic agents is paramount.
The pharmaceutical industry has also leveraged 1-tert-butyl-1H-pyrazole-5-carboxylic acid for scaffold hopping—a strategy that involves modifying existing molecular frameworks to discover new drug candidates with improved efficacy and safety profiles. Its structural flexibility allows chemists to introduce diverse substituents while maintaining core pharmacophoric elements essential for biological activity.
Recent advances in computational chemistry have further accelerated the exploration of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. Molecular modeling techniques predict its interactions with biological targets, aiding in the rational design of derivatives with enhanced binding affinity. These computational approaches complement experimental efforts, streamlining the drug discovery process.
In conclusion, 1-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS No. 1503816-02-1) represents a cornerstone in modern pharmaceutical research. Its unique structural features—particularly the tert-butyl group and the carboxylic acid moiety—endow it with remarkable synthetic utility and biological potential. As ongoing studies continue to uncover new applications, this compound is poised to play an increasingly vital role in the development of next-generation therapeutics.
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